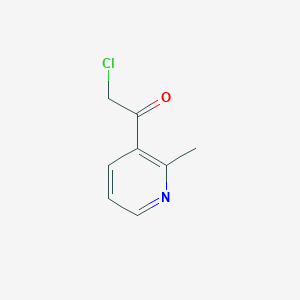
2-Chloro-1-(2-methyl-3-pyridinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one is an organic compound that belongs to the class of chlorinated pyridines It is characterized by the presence of a chlorine atom attached to an ethanone group, which is further connected to a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one typically involves the chlorination of 1-(2-methylpyridin-3-yl)ethan-1-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-chloro-1-(2-methylpyridin-3-yl)ethanol.
Oxidation: 2-chloro-1-(2-carboxypyridin-3-yl)ethan-1-one.
Scientific Research Applications
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one
- 2-chloro-1-(6-methylpyridin-3-yl)ethan-1-one
- 1-(2-chloro-5-methylpyridin-3-yl)ethanone
Uniqueness
2-chloro-1-(2-methylpyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
CAS No. |
594815-01-7 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-1-(2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-7(8(11)5-9)3-2-4-10-6/h2-4H,5H2,1H3 |
InChI Key |
PURREDYCXMIGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















